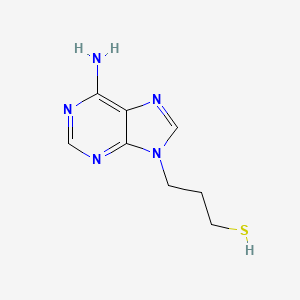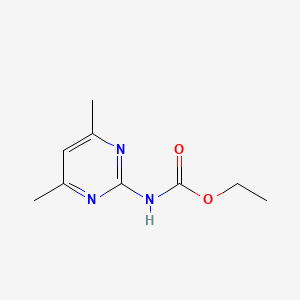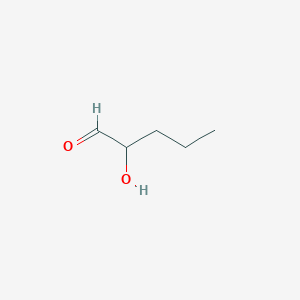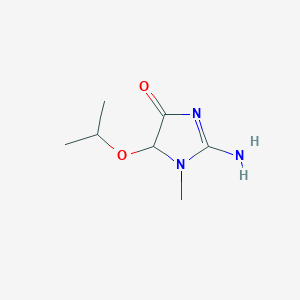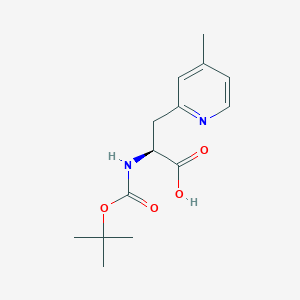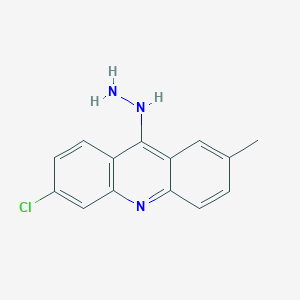
6-Chloro-9-hydrazinyl-2-methylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-hydrazinyl-2-methylacridine is a chemical compound with the molecular formula C14H12ClN3. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 6th position, a hydrazinyl group at the 9th position, and a methyl group at the 2nd position on the acridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-hydrazinyl-2-methylacridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2-methylacridine as the starting material.
Hydrazination: The 6-chloro-2-methylacridine is then reacted with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-hydrazinyl-2-methylacridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-hydrazinyl-2-methylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological processes.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-hydrazinyl-2-methylacridine involves its interaction with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This compound can also intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-9-amino-2-methylacridine
- 6-Chloro-9-hydrazinylacridine
- 9-Hydrazinyl-2-methylacridine
Uniqueness
6-Chloro-9-hydrazinyl-2-methylacridine is unique due to the presence of both chloro and hydrazinyl groups on the acridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
98570-59-3 |
|---|---|
Molekularformel |
C14H12ClN3 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
(6-chloro-2-methylacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3/c1-8-2-5-12-11(6-8)14(18-16)10-4-3-9(15)7-13(10)17-12/h2-7H,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
YCDAOXDDZIVRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


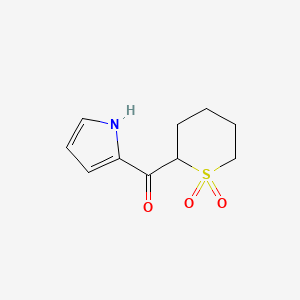
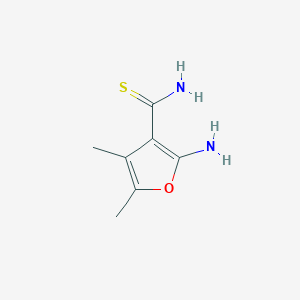
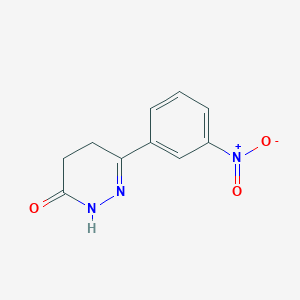

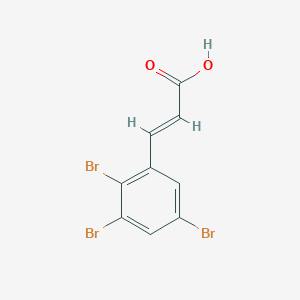

![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
